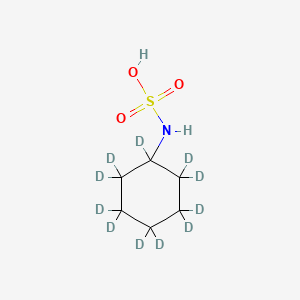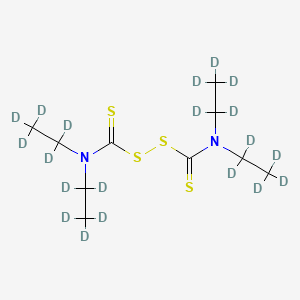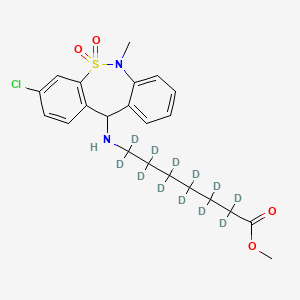
Flecainide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flecainide-d3 is a synthetic tricyclic antiarrhythmic drug that is used in the treatment of cardiac arrhythmias. It is a derivative of flecainide, which is a commonly used antiarrhythmic agent. Flecainide-d3 is a potent and selective inhibitor of the fast sodium channel and has been found to be effective in the treatment of a variety of cardiac arrhythmias. The aim of
Wissenschaftliche Forschungsanwendungen
Cardiac Sodium Channel Inhibition : Flecainide is a potent inhibitor of the cardiac sodium channel (Nav1.5). Its inhibition is enhanced by depolarization, with the drug being trapped in the channel upon closing, causing a slow recovery of drug-modified channels. This mechanism is crucial in its role as an antiarrhythmic drug (Ramos & O'Leary, 2004).
Treatment of Ventricular Arrhythmias : It's primarily used for rhythm control in atrial fibrillation and treatment of idiopathic ventricular arrhythmias, especially in the absence of ischemic and structural heart disease. Recent studies show its effectiveness and safety in different structural heart diseases (Lavalle et al., 2021).
Characterization as an Oral Antiarrhythmic Drug : Flecainide shows potent local anesthetic effects, reducing the maximum rate of depolarization in cardiac muscle, without anti-sympathetic or calcium antagonism effects. It prolongs the action potential duration and has been shown to be effective against ventricular arrhythmias in animal models (Cowan & Williams, 1981).
Suppression of Premature Ventricular Contractions : Flecainide is effective in suppressing isolated premature ventricular contractions (PVCs) or nonsustained ventricular arrhythmia. However, it has a modest efficacy when electrophysiologic testing is used as an endpoint (Falk & Fogel, 1994).
Use in Catecholaminergic Polymorphic Ventricular Tachycardia : Flecainide has been evaluated for its efficacy and safety in addition to conventional drug therapy in patients with catecholaminergic polymorphic ventricular tachycardia (CPVT), showing significant reduction of exercise-induced ventricular arrhythmias (van der Werf et al., 2011).
Neurological Applications : Flecainide has shown potential in axonal protection in an experimental model of multiple sclerosis, indicating its possible role in neuroinflammatory disorders (Bechtold, Kapoor, & Smith, 2004).
Differential Sensitivity in Voltage-Gated Potassium Channels : Research on flecainide's interaction with voltage-gated potassium channels found that a single residue in the S6 transmembrane domain determines its differential sensitivity among these channels. This finding could impact the development of flecainide-based treatments for various cardiac conditions (Herrera et al., 2005).
Wirkmechanismus
Target of Action
Flecainide primarily targets the fast inward sodium channels in the heart . These channels play a crucial role in the propagation of action potentials in cardiac cells, which is essential for the normal rhythm of the heart .
Mode of Action
Flecainide works by blocking these sodium channels , thereby slowing the upstroke of the cardiac action potential . This blockade also shortens the duration of action potentials through the Purkinjie fibers . Additionally, Flecainide prevents delayed rectifier potassium channels from opening, which lengthens the action potential .
Biochemical Pathways
The primary biochemical pathway affected by Flecainide involves the sodium ion influx during the depolarization phase of the cardiac action potential . By blocking sodium channels, Flecainide disrupts this pathway, leading to a slower rate of action potential propagation and a longer refractory period . This can help to prevent rapid, irregular heart rhythms.
Pharmacokinetics
Flecainide exhibits extensive absorption with a bioavailability of 90-95% . . The half-life of Flecainide is approximately 20 hours in patients with a ventricular premature complex, and around 13 hours for a single dose and 16 hours for multiple oral doses in healthy subjects . It is excreted via the kidneys .
Result of Action
The molecular and cellular effects of Flecainide’s action include a reduction in the spontaneous Ca2+ wave frequency in permeabilized ventricular myocytes . Clinically, this results in the prevention of supraventricular and ventricular arrhythmias, as well as paroxysmal atrial fibrillation and flutter .
Action Environment
The action of Flecainide can be influenced by various environmental factors. For instance, the presence of other drugs can impact its efficacy. Flecainide shows pharmacokinetic interactions with drugs such as verapamil and digoxin . Additionally, genetic polymorphisms in enzymes involved in Flecainide’s metabolism, such as CYP2D6, can affect its action .
Eigenschaften
IUPAC Name |
2,4,5-trideuterio-N-(piperidin-2-ylmethyl)-3,6-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i4D,5D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBNUMBKLMJRSA-JZLVSFENSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OCC(F)(F)F)[2H])C(=O)NCC2CCCCN2)OCC(F)(F)F)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675897 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flecainide-d3 | |
CAS RN |
127413-31-4 |
Source


|
| Record name | N-[(Piperidin-2-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)(~2~H_3_)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

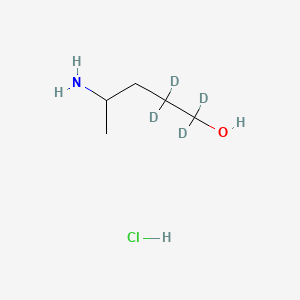
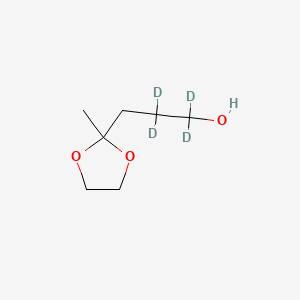
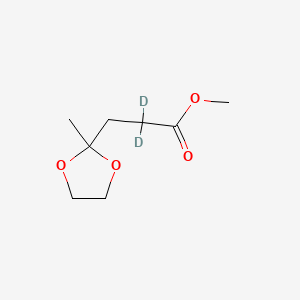

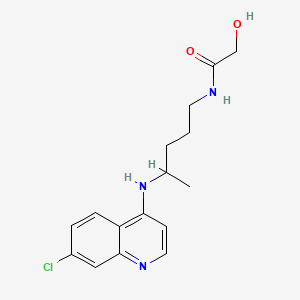

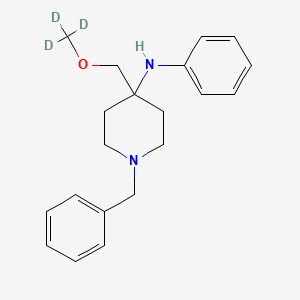
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
